5-Methyl-4-nitro-3-isoxazolecarboxylic acid
Overview
Description
5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a chemical compound with the molecular formula C5H4N2O5 . It is a solid substance .
Synthesis Analysis
The synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid involves the reaction of 5-methylisoxazole-3-carboxylic acid with potassium nitrate and sulfuric acid. The mixture is warmed to 50°C and stirred for 4 hours. After cooling, the mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid consists of 5 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The InChI key for this compound is GIRMISJOXYRPLD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a solid substance . It has a molecular weight of 172.1 . The melting point is between 144 - 148 °C and the boiling point is approximately 308.3±22.0 °C .Scientific Research Applications
Immunomodulatory Effects
5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a derivative of 5-methyl-4-nitro-3-isoxazolecarboxylic acid, has been studied for its immunomodulatory activity in vitro. It showed no cytotoxic effects on murine cell lines and stimulated the proliferation of lymphocytes and macrophages. This compound also increased the production of interleukin-1β in murine peritoneal macrophages stimulated with LPS, demonstrating its potential as an immunomodulatory agent (Drynda et al., 2014).
Chemical Synthesis and Transformations
The compound has been utilized in various chemical syntheses and transformations. For example, nitration of related compounds has led to the development of derivatives with potential applications in different chemical fields. These derivatives have been analyzed using techniques like NMR spectroscopy (Barry et al., 1969).
Catalytic Asymmetric Reactions
In another study, an enantioselective 1,6-Michael addition reaction of arylthiols to a range of 3-methyl-4-nitro-5-alkenyl-isoxazoles was developed. This process is significant for synthesizing optically active chiral sulfur compounds, demonstrating the versatility of 5-methyl-4-nitro-3-isoxazolecarboxylic acid derivatives in catalytic asymmetric reactions (Pei et al., 2011).
Antimicrobial Activity
A study on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a compound structurally related to 5-methyl-4-nitro-3-isoxazolecarboxylic acid, highlighted its potential antimicrobial activity. These derivatives showed significant bioactivity against Gram-positive bacteria, underscoring the potential of such compounds in antimicrobial research (Paruch et al., 2021).
Effects on Lymphocyte Subsets and Humoral Immune Response
Another derivative, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, showed effects on lymphocyte subsets and humoral immune response in mice. It modulated the percentage and absolute number of T and B lymphocytes and enhanced the humoral immune response, indicating its potential for treating autoimmune diseases or as an adjuvant in vaccine efficacy (Drynda et al., 2015).
Safety And Hazards
The safety data sheet for 5-Methyl-4-nitro-3-isoxazolecarboxylic acid indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O5/c1-2-4(7(10)11)3(5(8)9)6-12-2/h1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRMISJOXYRPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679331 | |
Record name | 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-nitro-3-isoxazolecarboxylic acid | |
CAS RN |
960225-75-6 | |
Record name | 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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